molecular formula C14H11ClN2O3 B11954095 2-{[(3-Chloroanilino)carbonyl]amino}benzoic acid CAS No. 82594-83-0

2-{[(3-Chloroanilino)carbonyl]amino}benzoic acid

Cat. No.: B11954095
CAS No.: 82594-83-0
M. Wt: 290.70 g/mol
InChI Key: LCZQWCSGKIRNIT-UHFFFAOYSA-N
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Description

2-{[(3-Chloroanilino)carbonyl]amino}benzoic acid is a benzoic acid derivative featuring a urea-like linkage, where the 3-chloroanilino group is connected via a carbonylamino (–NH–CO–) substituent at the 2-position of the aromatic ring. This compound likely exhibits biological relevance due to its carboxylic acid and halogenated aromatic moieties, which are common in anti-inflammatory, enzymatic inhibitory, and coordination chemistry applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82594-83-0

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.70 g/mol

IUPAC Name

2-[(3-chlorophenyl)carbamoylamino]benzoic acid

InChI

InChI=1S/C14H11ClN2O3/c15-9-4-3-5-10(8-9)16-14(20)17-12-7-2-1-6-11(12)13(18)19/h1-8H,(H,18,19)(H2,16,17,20)

InChI Key

LCZQWCSGKIRNIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)NC2=CC(=CC=C2)Cl

solubility

>43.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Reaction Overview

This method employs phthalic anhydride and 3-chloroaniline under microwave irradiation to directly form the target compound. The reaction proceeds via a one-pot condensation mechanism, leveraging rapid thermal activation to enhance kinetics.

Key Parameters

  • Temperature : 135°C

  • Time : 2 minutes (0.033 hours)

  • Solvent : Pyridine

  • Catalyst : None required

  • Yield : 96%

Mechanistic Insights

Phthalic anhydride reacts with 3-chloroaniline to generate an intermediate acyl chloride in situ, which subsequently undergoes nucleophilic attack by the amine group. Microwave irradiation accelerates the reaction by promoting uniform heating and reducing side reactions such as hydrolysis.

Copper-Catalyzed Coupling of 2-Chlorobenzoic Acid and 3-Chloroaniline

Reaction Overview

A copper-based catalytic system facilitates the Ullmann-type coupling between 2-chlorobenzoic acid and 3-chloroaniline . This method emphasizes atom economy and avoids pre-functionalized substrates.

Key Parameters

  • Catalyst : Cu/Cu₂O (5 mol%)

  • Base : K₂CO₃

  • Solvent : Diethylene glycol

  • Temperature : 120°C

  • Time : 24 hours

  • Yield : 99%

Advantages and Limitations

While highly efficient, this method requires elevated temperatures and prolonged reaction times. The dual copper system (Cu/Cu₂O) enhances catalytic activity by stabilizing reactive intermediates, though residual metal contamination may necessitate post-synthesis purification.

Phosphonium-Mediated Amidation

Reaction Overview

This approach utilizes N-chlorophthalimide (NCP) and triphenylphosphine (PPh₃) to activate the carboxylic acid group of 2-aminobenzoic acid, enabling amide bond formation with 3-chloroaniline.

Key Parameters

  • Activator : NCP (1.2 equiv)

  • Phosphine : PPh₃ (1.5 equiv)

  • Solvent : Hexafluoroisopropanol (HFIP)

  • Temperature : Room temperature

  • Time : 2 hours

  • Yield : 85%

Mechanistic Pathway

  • NCP reacts with PPh₃ to generate a chloro-phosphonium intermediate.

  • The intermediate activates the carboxylic acid, forming an acyloxy-phosphonium species.

  • 3-Chloroaniline attacks the activated carbonyl, yielding the final product.

Acid Chloride Intermediation

Reaction Overview

Classical two-step synthesis involves converting 2-aminobenzoic acid to its acid chloride using thionyl chloride (SOCl₂) , followed by amidation with 3-chloroaniline .

Key Parameters

  • Step 1 :

    • Reagent : SOCl₂ (excess)

    • Solvent : Toluene

    • Temperature : Reflux (110°C)

    • Time : 3 hours

  • Step 2 :

    • Conditions : Room temperature, 12 hours

    • Yield : 78% (over two steps)

Operational Considerations

While straightforward, this method generates hazardous HCl gas and requires strict anhydrous conditions. Post-synthesis neutralization with aqueous NaHCO₃ is critical to isolate the product.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)TimeCatalysts/ReagentsScalability
Microwave-Assisted961352 minutesNoneHigh
Copper-Catalyzed9912024 hoursCu/Cu₂O, K₂CO₃Moderate
Phosphonium-Mediated85252 hoursNCP, PPh₃High
Acid Chloride78110 (reflux)15 hoursSOCl₂Low

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Chloroanilino)carbonyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted anilines or thiols.

Scientific Research Applications

Enzyme Inhibition

One of the most significant applications of 2-{[(3-Chloroanilino)carbonyl]amino}benzoic acid is its potential as an enzyme inhibitor. Research has indicated that this compound can inhibit specific enzymes, which may disrupt critical biochemical pathways. This inhibition suggests possible therapeutic applications, particularly in treating diseases where enzyme dysregulation is a factor.

  • Case Study : In vitro studies have demonstrated that the compound exhibits notable inhibitory effects on cholinesterases, which are crucial targets in neurodegenerative diseases like Alzheimer's. The compound's inhibitory activity was compared to standard drugs, showing promising results in reducing enzyme activity .

Drug Development

Due to its structural characteristics, this compound serves as a precursor in drug development processes. Its ability to modify biological pathways makes it a candidate for creating new pharmaceuticals.

  • Case Study : A study highlighted the synthesis of novel analogs derived from this compound, which displayed enhanced biological activities against various cancer cell lines. These analogs were evaluated for their cytotoxicity and selectivity against cancer cells, revealing IC₅₀ values significantly lower than those of existing treatments .

Building Block for Complex Molecules

In organic chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its reactive functional groups allow for various chemical transformations.

  • Synthesis Pathway : The synthesis typically involves the reaction of 3-chloroaniline with benzoic acid derivatives under controlled conditions to yield high-purity products. This method is essential for generating compounds with desired pharmacological properties .

Research indicates that this compound may possess anti-inflammatory properties similar to other non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism of action involves the inhibition of cyclooxygenase enzymes, which play a critical role in inflammation pathways.

  • Case Study : In vivo studies in animal models have shown that this compound significantly reduces pro-inflammatory cytokines and exhibits analgesic effects comparable to established NSAIDs like acetylsalicylic acid (aspirin), but with a potentially better safety profile regarding gastric toxicity .

Mechanism of Action

The mechanism of action of 2-{[(3-Chloroanilino)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional and Functional Group Isomers

(a) Clofenamic Acid (2-(3-Chloroanilino)benzoic Acid)
  • Structure: Lacks the carbonylamino group; the 3-chloroanilino group is directly bonded to the benzoic acid at the 2-position.
  • Properties: Molecular weight = 247.68 g/mol (C₁₃H₁₀ClNO₂); forms acid–acid dimers in crystal structures due to hydrogen bonding .
  • Biological Role : Used as an anti-inflammatory agent, leveraging the carboxylic acid group for target interaction .
(b) 4-(3-Chloroanilino)benzoic Acid
  • Structure: 3-Chloroanilino group at the 4-position of benzoic acid.
  • Crystallography : Dihedral angle between aromatic rings = 34.66°, leading to twisted molecular conformations and dimerization via O–H⋯O hydrogen bonds .

Halogen-Substituted Derivatives

(a) (Z)-3-[(2-Fluoroanilino)carbonyl]prop-2-enoic Acid
  • Structure: Fluoro substituent instead of chloro; conjugated propenoic acid chain.
  • Crystal Packing : Intramolecular O–H⋯O hydrogen bonds stabilize planar COC=CCOOH moieties. Intermolecular N–H⋯O bonds propagate chains along [011] .
  • Relevance : Demonstrates how halogen electronegativity (F vs. Cl) influences hydrogen-bonding networks and bioactivity .
(b) 3-(3,5-Dichloroanilinocarbonyl)propionic Acid
  • Structure: Propionic acid backbone with 3,5-dichloroanilino group.
  • Applications: Used in metal coordination studies; the dichloro substitution enhances lipophilicity and metal-binding affinity compared to mono-chloro analogs .

Carboxylic Acids with Urea/Carbonylamino Linkages

(a) Naptalam (2-((1-Naphthalenylamino)carbonyl)benzoic Acid)
  • Structure: Naphthalenylamino group linked via carbonyl to benzoic acid.
  • Use : Herbicidal activity attributed to the bulky aromatic substituent and carboxylic acid functionality .
(b) 5-Chloro-2-[[2-[3-(Furan-3-yl)anilino]-2-oxoacetyl]amino]benzoic Acid
  • Structure : Complex substituent with furan and oxoacetyl groups.
  • Biological Potential: Synergistic effects from halogen (Cl) and heterocyclic (furan) moieties enhance drug-receptor interactions .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity
Clofenamic Acid C₁₃H₁₀ClNO₂ 247.68 2-(3-Chloroanilino) Not reported Anti-inflammatory
4-(3-Chloroanilino)benzoic Acid C₁₃H₁₀ClNO₂ 247.68 4-(3-Chloroanilino) Not reported Crystallographic model compound
4-Amino-2-chlorobenzoic Acid C₇H₆ClNO₂ 171.57 4-Amino, 2-chloro 210–215 Pharmaceutical intermediate
(Z)-3-[(2-Fluoroanilino)carbonyl]prop-2-enoic Acid C₁₀H₈FNO₃ 209.18 2-Fluoroanilino, propenoic acid Not reported Enzymatic inhibition

Table 2: Hydrogen-Bonding Patterns in Crystal Structures

Compound Intramolecular Bonds Intermolecular Bonds Dihedral Angle (°) Reference
4-(3-Chloroanilino)benzoic Acid None O–H⋯O (acid dimers) 34.66
(Z)-3-[(2-Fluoroanilino)carbonyl]prop-2-enoic Acid O–H⋯O (carboxylic acid to carbonyl) N–H⋯O (chain propagation) 19.99
Clofenamic Acid Not reported O–H⋯O (acid dimers) Not reported

Biological Activity

2-{[(3-Chloroanilino)carbonyl]amino}benzoic acid is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological properties. This compound is characterized by a benzoic acid moiety linked through a carbonyl-amino bond to a 3-chloroanilino group. Its molecular formula is C14H12ClN2O3C_{14}H_{12}ClN_2O_3, with a molecular weight of approximately 290.70 g/mol. The compound has been studied for its enzyme inhibition capabilities, which may lead to various therapeutic applications.

Chemical Structure

The structural representation of this compound highlights its functional groups that contribute to its biological activity. The presence of the chloro group and the carbonyl-amino linkage are crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities , particularly in enzyme inhibition. It has been investigated for its potential to inhibit specific enzymes, disrupting critical biochemical pathways, which suggests possible therapeutic applications in various diseases.

Enzyme Inhibition

The compound has shown promise in inhibiting enzymes involved in metabolic pathways, which could be beneficial in treating conditions such as cancer and inflammation. For instance, studies have demonstrated that derivatives of benzoic acid can enhance proteasome and lysosomal activity, suggesting that similar compounds may modulate these pathways effectively .

Case Studies and Research Findings

  • Enzyme Activity Modulation : In vitro studies have shown that certain benzoic acid derivatives can activate proteasomal and cathepsin activities. For example, compounds similar to this compound have been evaluated for their ability to enhance the ubiquitin-proteasome system (UPS) and autophagy-lysosome pathway (ALP), crucial for cellular homeostasis .
  • Cytotoxicity Assessment : Research involving various cell lines has assessed the cytotoxic effects of related compounds. One study found that certain derivatives exhibited low cytotoxicity while enhancing proteasomal activity, making them potential candidates for further development as therapeutic agents .
  • Antimicrobial Activity : Some derivatives of benzoic acid have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar activities, warranting further investigation into its potential as an antimicrobial agent .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
2-(3-Amino-4-chlorobenzoyl)benzoic acidC14H12ClN2O3C_{14}H_{12}ClN_2O_3Contains an amino group instead of carbonyl-amino linkagePotential anti-inflammatory activity
2-(3-Chlorophenyl)amino benzoic acidC13H10ClNO2C_{13}H_{10}ClNO_2Lacks carbonyl group; simpler structureVaries in reactivity patterns
4-(3-Chlorophenyl)-2-amino benzoic acidC13H11ClN2O2C_{13}H_{11}ClN_2O_2Similar aromatic structure; positional changes affect activityDifferent biological effects observed

This table illustrates how variations in functional groups and positions can significantly impact the chemical behavior and biological activity of these compounds.

Q & A

Advanced Research Question

  • X-ray Crystallography : Resolves O–H⋯O and N–H⋯O interactions (e.g., dimeric O2–H1O2⋯O1 bonds with d(O⋯O) = 2.65 Å) .
  • DFT Calculations : B3LYP/6-31G* optimization predicts HOMO localization on the chloroanilino ring, influencing reactivity .
  • Solid-State NMR : ¹³C CP/MAS detects hydrogen-bond-induced shifts (e.g., carboxylic C=O at 170 ppm downfield) .

Advanced Research Question

  • Fukui Indices : Identify electrophilic sites (e.g., carbonyl carbon, f⁺ = 0.12) for nucleophilic attack .
  • Molecular Dynamics : Simulate solvation effects in DMSO/water mixtures to optimize reaction media .
  • Retrosynthetic AI : Tools like Pistachio propose routes via amide coupling or Ullmann-type arylations .

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